

High-performance liquid chromatography method for Tributylphenoxytin

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Compound of Interest

Compound Name: *Tributylphenoxytin*

Cat. No.: *B15341946*

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Tributylphenoxytin**

Introduction

Tributylphenoxytin belongs to the class of organotin compounds, which have been widely used as biocides, catalysts, and stabilizers in various industrial applications.^[1] Due to their potential toxicity and environmental persistence, sensitive and selective analytical methods are required for their determination in different matrices. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the separation and quantification of organotin compounds.^[2] This application note details a proposed HPLC method for the analysis of **Tributylphenoxytin**, based on established methods for similar organotin compounds like tributyltin (TBT).^{[3][4]} The method can be adapted for various sample types, including environmental and biological matrices.

Principle of the Method

This method utilizes reversed-phase HPLC for the separation of **Tributylphenoxytin**. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection can be achieved using a UV-Vis detector or, for higher sensitivity and specificity, a mass spectrometer (MS).^[2] Sample preparation involves solid-phase extraction (SPE) for aqueous samples or solvent extraction for solid and biological matrices to isolate and concentrate the analyte before chromatographic analysis.^{[1][4]}

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of organotin compounds, which can be expected for **Tributylphenoxytinane** with the proposed method. These values are based on literature for related compounds and should be validated for the specific application.

Parameter	Expected Value	Reference
Retention Time (tR)	5 - 10 min	Adapted from[3]
Limit of Detection (LOD)	0.1 - 1.0 µg/mL (UV)	Based on[3]
0.01 - 0.1 µg/L (MS)	Based on[4]	
Limit of Quantitation (LOQ)	0.5 - 3.0 µg/mL (UV)	Based on[3]
0.05 - 0.5 µg/L (MS)	Based on[4]	
Linearity (R ²)	> 0.995	General expectation
Recovery	85 - 110%	Based on[3]

Experimental Protocols

Reagents and Materials

- **Tributylphenoxytinane** standard (analytical grade)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or acetic acid (analytical grade)
- Hexane (analytical grade)
- Tropolone (optional, for stabilization)[4]
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 60% B 2-10 min: 60-95% B 10-12 min: 95% B 12-13 min: 95-60% B 13-15 min: 60% B
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detector	UV-Vis at 225 nm or Mass Spectrometer (ESI+)

Standard Solution Preparation

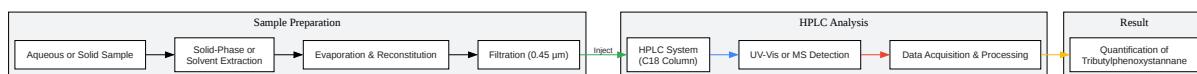
- Stock Standard (1000 μ g/mL): Accurately weigh 10 mg of **Tributylphenoxytinane** and dissolve it in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the initial mobile phase composition.

Sample Preparation

- Acidify the water sample to pH 3-4 with formic or acetic acid.[\[4\]](#)
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
- Load 100 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of water.

- Elute the analyte with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
- Filter the reconstituted sample through a 0.45 μ m syringe filter before injection.
- Homogenize 1-2 g of the sample.
- Extract the homogenized sample with 10 mL of a hexane:acetic acid mixture (99:1 v/v), optionally containing tropolone to stabilize the organotin.^[4]
- Sonicate the mixture for 15-20 minutes.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction twice.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter the reconstituted sample through a 0.45 μ m syringe filter before injection.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Tributylphenoxytin**.

System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution at least five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Data Analysis

Create a calibration curve by plotting the peak area versus the concentration of the working standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R^2). The concentration of **Tributylphenoxytannane** in the samples can be calculated using this calibration curve.

Safety Precautions

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.^[4] All work should be performed in a well-ventilated fume hood. Dispose of all waste in accordance with local regulations.

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